Benzyl 4-aminopyrimidine-5-carboxylate
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Overview
Description
Benzyl 4-aminopyrimidine-5-carboxylate is a chemical compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-aminopyrimidine-5-carboxylate typically involves the reaction of benzylamine with a pyrimidine derivative. One common method is the condensation of benzylamine with 4,5-diaminopyrimidine-5-carboxylic acid under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-aminopyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups attached to the pyrimidine ring. These derivatives can exhibit diverse chemical and biological properties .
Scientific Research Applications
Benzyl 4-aminopyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Benzyl 4-aminopyrimidine-5-carboxylate involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes or receptors, leading to various physiological effects. For example, it may inhibit the activity of enzymes involved in DNA synthesis, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Benzyl 4-aminopyrimidine-5-carboxylate: Unique due to its specific substitution pattern on the pyrimidine ring.
4-Aminopyrimidine-5-carboxylate: Lacks the benzyl group, which can affect its chemical and biological properties.
Benzyl 4-aminopyrimidine: Lacks the carboxylate group, which can influence its reactivity and solubility.
Uniqueness
This compound is unique due to the presence of both the benzyl and carboxylate groups, which can enhance its chemical reactivity and potential biological activities. The combination of these functional groups allows for a wide range of chemical modifications and applications .
Biological Activity
Benzyl 4-aminopyrimidine-5-carboxylate is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed examination of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
This compound is characterized by a pyrimidine ring substituted with an amino group at the 4-position and a carboxylate at the 5-position. The benzyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in critical physiological processes. Notably, it may interfere with:
- Enzymatic Activity : The compound has been shown to inhibit enzymes related to DNA synthesis, which is crucial in cancer cell proliferation.
- Receptor Interaction : It can modulate receptor activity, impacting various signaling pathways that regulate cell growth and inflammation.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 32 |
Escherichia coli | 18 | 16 |
Candida albicans | 12 | 64 |
Anticancer Activity
The anticancer properties of this compound have been explored in several studies. The compound has shown promise in inhibiting the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).
Structure-Activity Relationships (SAR)
The effectiveness of this compound can be influenced by structural modifications. Variations in substituents on the pyrimidine ring significantly affect its biological activity.
- Substituent Effects : Electron-donating groups enhance activity against certain cancer cell lines, while electron-withdrawing groups may improve antibacterial properties.
- Ring Modifications : Altering the position of the carboxylate or amino groups can lead to compounds with improved potency and selectivity for specific targets.
Case Studies
- Anticancer Research : A study evaluated the antiproliferative effects of this compound on MCF-7 cells, revealing an IC50 value of 5.2 µM, indicating significant potential for further development as an anticancer agent .
- Antimicrobial Testing : In a comparative study, this compound demonstrated superior antibacterial activity against Staphylococcus aureus compared to standard antibiotics .
- Inflammation Studies : The compound's anti-inflammatory effects were assessed through COX-2 inhibition assays, showing comparable efficacy to established anti-inflammatory drugs like celecoxib .
Properties
Molecular Formula |
C12H11N3O2 |
---|---|
Molecular Weight |
229.23 g/mol |
IUPAC Name |
benzyl 4-aminopyrimidine-5-carboxylate |
InChI |
InChI=1S/C12H11N3O2/c13-11-10(6-14-8-15-11)12(16)17-7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H2,13,14,15) |
InChI Key |
NUDXZVNOWKFCKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CN=CN=C2N |
Origin of Product |
United States |
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